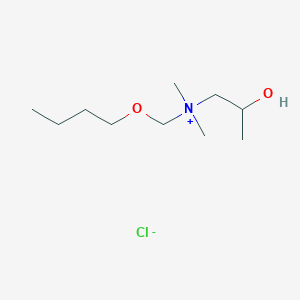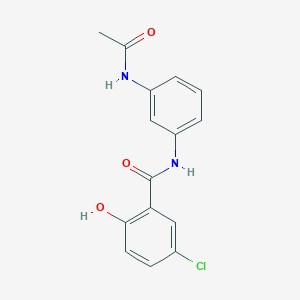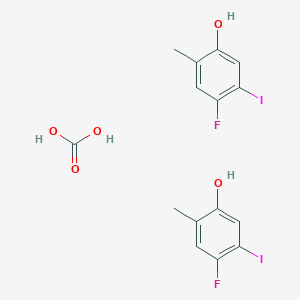
(R)-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzoyloxy group attached to a propanoic acid methyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester typically involves the esterification of ®-2-hydroxypropanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and ®-2-hydroxypropanoic acid.
Reduction: ®-2-(4-Aminobenzoyloxy)propanoic acid methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can be hydrolyzed by esterases in biological systems, releasing the active components. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(4-Aminobenzoyloxy)propanoic acid methyl ester
- ®-2-(4-Methoxybenzoyloxy)propanoic acid methyl ester
- ®-2-(4-Chlorobenzoyloxy)propanoic acid methyl ester
Uniqueness
®-2-(4-Nitrobenzoyloxy)propanoic acid methyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
916320-84-8 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
[(2R)-1-methoxy-1-oxopropan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C11H11NO6/c1-7(10(13)17-2)18-11(14)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3/t7-/m1/s1 |
Clé InChI |
YSDNVGIEGLAUDS-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)
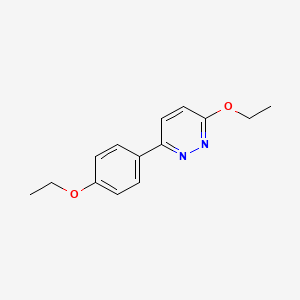

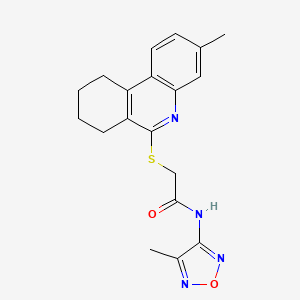

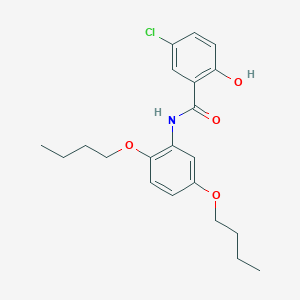
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
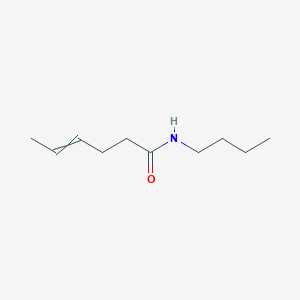
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)

